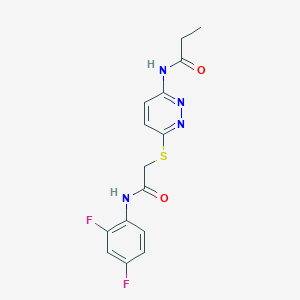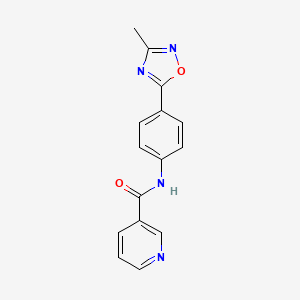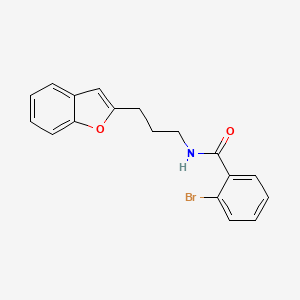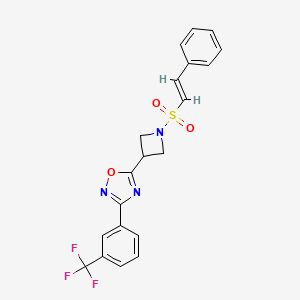![molecular formula C28H24FN5O2S B2634755 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1173731-35-5](/img/structure/B2634755.png)
5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C28H24FN5O2S and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Background and Introduction
Highly pathogenic bacteria rely on an enzyme called urease for colonization and survival. Inhibiting urease enzymes presents a promising strategy to prevent ureolytic bacterial infections. Our compound of interest, 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one, has shown potential as a urease inhibitor .
Urease Inhibition Activity
The synthesized benzimidazole derivatives exhibit significant urease inhibition activity. Notably, all benzimidazoles in this series (denoted as 10α-Ɣ) demonstrated superior activity (with IC50 values ranging from 3.06 to 4.40 μM) compared to reference standards such as thiourea and hydroxyurea (with IC50 values of 22 and 100 μM, respectively). Specifically, compounds 10Ɣ-1 and 10α-1 exhibited the best activity, with IC50 values of 3.06 and 3.13 μM, respectively .
Cytotoxicity Profile
To assess safety, the cytotoxicity profile of the target compound was evaluated using the NIH-3T3 cell line. Encouragingly, all 10α-Ɣ derivatives showed IC50 values higher than 50 μM, indicating low cytotoxicity .
Potential Applications
Now, let’s explore six unique applications for this compound:
a. Antibacterial Agents: Given its potent urease inhibition activity, this compound could serve as a basis for developing novel antibacterial agents. Targeting urease may disrupt bacterial colonization and virulence, making it an attractive avenue for drug design.
b. Helicobacter pylori Eradication: Helicobacter pylori, a bacterium associated with gastric ulcers and stomach cancer, relies on urease for survival. Inhibiting urease using our compound may offer a therapeutic approach for eradicating H. pylori infections.
c. Combination Therapy: Combining this urease inhibitor with existing antibiotics could enhance treatment efficacy. Synergistic effects may improve bacterial clearance and reduce the risk of resistance.
d. Gastrointestinal Disorders: Considering the role of urease in gastrointestinal diseases, our compound might find applications in managing conditions like gastritis, peptic ulcers, and inflammatory bowel disease.
e. Agriculture and Soil Health: Urease inhibitors are also relevant in agriculture. By controlling soil urease activity, they optimize nitrogen utilization, reduce ammonia volatilization, and enhance crop yield.
f. Biomedical Imaging: Expanding beyond antibacterial applications, this compound’s unique structure could be explored for targeted imaging of urease-rich tissues or organs.
Propiedades
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2S/c29-21-11-5-7-13-23(21)32-14-16-33(17-15-32)24(35)18-37-28-30-22-12-6-4-10-20(22)26-31-25(27(36)34(26)28)19-8-2-1-3-9-19/h1-13,25H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYNZHAPMZRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)



![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2634689.png)

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)